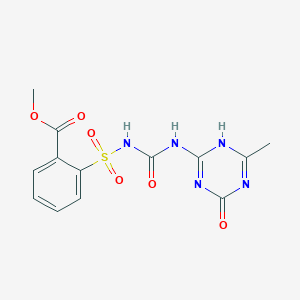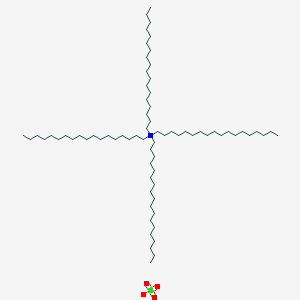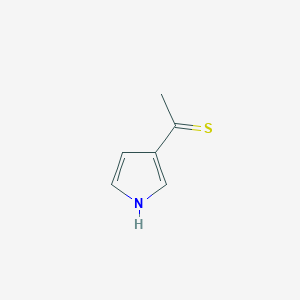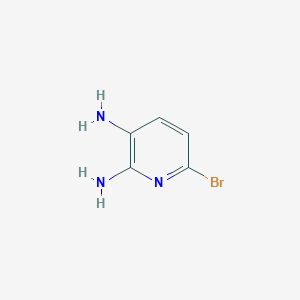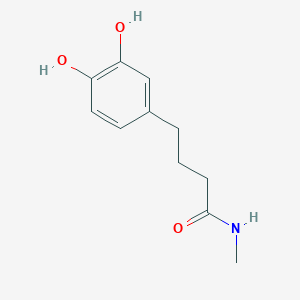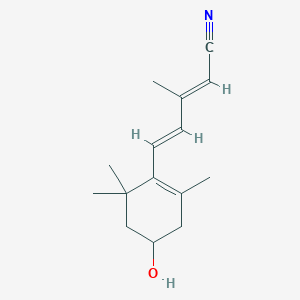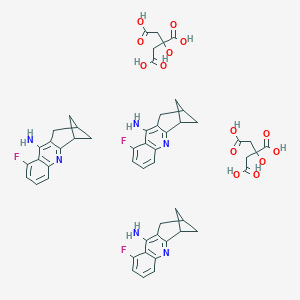
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is a member of the acridine family and is structurally similar to other acridine derivatives, such as quinacrine and acriflavine.
作用機序
The mechanism of action of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. Additionally, the compound has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
The advantages of using 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has several limitations that must be considered when designing experiments. For example, the compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is significant potential for the development of new therapeutic applications for 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine, particularly in the treatment of cancer and infectious diseases.
Conclusion
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has significant potential in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While there are several limitations to the use of this compound in lab experiments, there are also several potential future directions for research on this compound, including the development of new synthesis methods and the exploration of new therapeutic applications.
合成法
The synthesis of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine involves the reaction of 4-chloro-9-fluorenone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved using standard purification techniques.
科学的研究の応用
The potential applications of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in scientific research are vast. The compound has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
特性
CAS番号 |
129297-21-8 |
|---|---|
製品名 |
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
分子式 |
C54H55F3N6O14 |
分子量 |
1069 g/mol |
IUPAC名 |
8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
VHIZLRDZOSUTLU-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同義語 |
9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



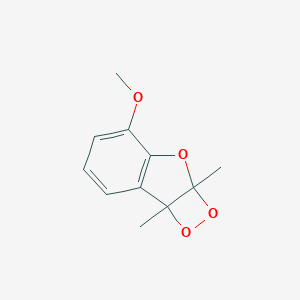
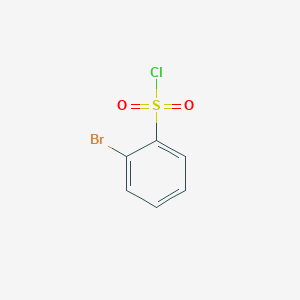
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
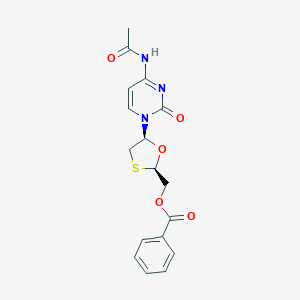
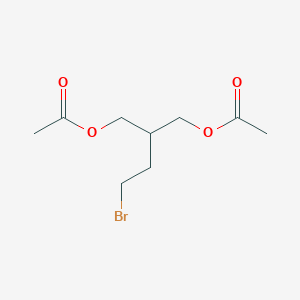
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
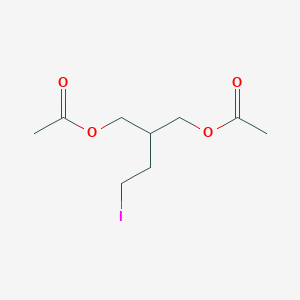
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
